6-(6-Acetamidohexanamido)hexanoic acid

Pharmaceutical Quality Control Pharmacopoeial Reference Standard Zinc Acexamate Analysis

6-(6-Acetamidohexanamido)hexanoic acid (CAS 97976-48-2, UNII 99602SLO0R) is a synthetic homodimer of 6-acetamidohexanoic acid linked via an amide bond, with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol. This compound is officially designated as Zinc Acexamate Impurity A by the European Pharmacopoeia (EP) and is supplied as a pharmacopoeial reference standard (CRS) under EDQM catalogue code Z2000010 for use with monograph 1279.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 97976-48-2
Cat. No. B12723030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-Acetamidohexanamido)hexanoic acid
CAS97976-48-2
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCCC(=O)NCCCCCC(=O)O
InChIInChI=1S/C14H26N2O4/c1-12(17)15-10-6-2-4-8-13(18)16-11-7-3-5-9-14(19)20/h2-11H2,1H3,(H,15,17)(H,16,18)(H,19,20)
InChIKeyYDBXZZVSBPCHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(6-Acetamidohexanamido)hexanoic Acid (CAS 97976-48-2): Identity, Regulatory Designation, and Core Characteristics


6-(6-Acetamidohexanamido)hexanoic acid (CAS 97976-48-2, UNII 99602SLO0R) is a synthetic homodimer of 6-acetamidohexanoic acid linked via an amide bond, with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol [1][2]. This compound is officially designated as Zinc Acexamate Impurity A by the European Pharmacopoeia (EP) and is supplied as a pharmacopoeial reference standard (CRS) under EDQM catalogue code Z2000010 for use with monograph 1279 [3][4]. It is also listed in the Chinese Pharmacopoeia (ChP 2005) as a related substance for zinc acexamate drug substance [5]. Unlike research-grade chemicals, this compound carries a specific regulatory identity, defined stoichiometric conversion factor, and prescribed storage and handling conditions that govern its use in pharmaceutical quality control [3].

Why 6-(6-Acetamidohexanamido)hexanoic Acid Cannot Be Replaced by Generic 6-Acetamidohexanoic Acid or 6-Aminohexanoic Acid


Regulatory pharmacopoeial reference standards are not interchangeable with research-grade chemicals of similar structure. 6-(6-Acetamidohexanamido)hexanoic acid (Zinc Acexamate Impurity A CRS) is a specific impurity marker with an assigned identity tied to EP monograph 1279 and EDQM batch-specific certification . Its use in HPLC-related substances testing requires application of a defined stoichiometric conversion factor (Mr free acid / Mr zinc salt = 286.4 / 350.7 = 0.8) that would be invalid if substituted with the monomeric acexamic acid (CAS 57-08-9, MW 173.21) or 6-aminohexanoic acid (CAS 60-32-2, MW 131.17) [1]. Furthermore, the compound must be stored at +5°C ± 3°C, protected from light, and used 'as is' without drying to preserve its fitness for purpose—conditions that are not required for ordinary chemical reagents [1][2]. Substitution with an unqualified material would compromise regulatory compliance, method validity, and traceability of analytical results .

Quantitative Differentiation Evidence for 6-(6-Acetamidohexanamido)hexanoic Acid: Head-to-Head and Cross-Study Comparisons


Regulatory Designation: EP Reference Standard (Impurity A CRS) vs. Unqualified Research Chemicals

6-(6-Acetamidohexanamido)hexanoic acid is the only form designated by the European Pharmacopoeia as Zinc Acexamate Impurity A CRS (EDQM catalogue code Z2000010, monograph 1279) [1]. In contrast, generic 6-acetamidohexanoic acid (CAS 57-08-9) and 6-aminohexanoic acid (CAS 60-32-2) lack any pharmacopoeial impurity designation for zinc acexamate. The EDQM reference standard is batch-certified and supplied at a unit quantity of 50 mg per vial with a defined validity period; commercial research-grade chemicals carry no such certification [1][2].

Pharmaceutical Quality Control Pharmacopoeial Reference Standard Zinc Acexamate Analysis

Stoichiometric Conversion Factor: Defined Free Acid to Zinc Salt Ratio for Accurate Quantification

The EDQM specifies that Zinc Acexamate Impurity A CRS batch 2 is supplied as the free acid (C14H26N2O4, MW 286.4 g/mol), and a stoichiometric conversion factor of 0.8 must be applied when calculating impurity content relative to the zinc salt form (C14H25N2O4·Zn, MW 350.7 g/mol) in the zinc acexamate monograph [1]. This conversion factor is batch-specific and documented in the official leaflet. No such factor exists for generic 6-acetamidohexanoic acid or any other commercially available analog [1].

HPLC Quantification Stoichiometric Correction Impurity Assay

Storage Stability: +5°C ± 3°C with Light Protection vs. Room Temperature Storage for Monomeric Analogs

The EDQM mandates long-term storage of Zinc Acexamate Impurity A CRS at +5°C ± 3°C, protected from light, in the original container [1][2]. The standard must be used 'as is' without drying or desiccation, and once opened, the entire content must be used immediately with no warranted re-use [1]. In contrast, 6-acetamidohexanoic acid (acexamic acid) is typically stored at room temperature (sealed, dry) with no requirement for cold-chain logistics .

Reference Standard Stability Storage Conditions Pharmaceutical Cold Chain

Molecular Homodimer Structure: MW 286.37 vs. Monomeric Acexamic Acid MW 173.21 — Chromatographic Selectivity Implications

6-(6-Acetamidohexanamido)hexanoic acid (MW 286.37) is a linear homodimer consisting of two 6-aminohexanoyl units with an N-terminal acetyl cap, giving it distinct chromatographic retention behaviour compared to the monomeric acexamic acid (MW 173.21) [1]. In the Chinese Pharmacopoeia HPLC method for zinc acexamate related substances, the system suitability requires a minimum of 2000 theoretical plates for the zinc acexamate peak, and the monograph specifies that any single impurity peak area must not exceed twice the area of the main peak in the 40 μg/mL control solution, with total impurities not exceeding 2.5 times [2]. The homodimer impurity A must be chromatographically resolved from the monomeric 6-aminohexanoic acid impurity (limit: NMT 0.2% by TLC) under these conditions [2].

HPLC Separation Related Substances Impurity Profiling

FDA Global Substance Registration: UNII 99602SLO0R Ensures Supply Chain Traceability Distinct from All Analogs

6-(6-Acetamidohexanamido)hexanoic acid has been assigned the FDA Unique Ingredient Identifier (UNII) 99602SLO0R, with a validated record status and linkage to PubChem CID 20225154 and CAS 97976-48-2 [1][2]. This UNII is distinct from those of acexamic acid, 6-aminohexanoic acid, and zinc acexamate itself, enabling unambiguous substance-level tracking across regulatory submissions, pharmacovigilance databases, and global supply chains [1]. The FDA GSRS record classifies the substance as 'chemical' with the systematic name 'Hexanoic acid, 6-((6-(acetylamino)-1-oxohexyl)amino)-' and links it to the EP impurity designation [2].

Regulatory Intelligence Supply Chain Integrity FDA UNII

Procurement-Driven Application Scenarios for 6-(6-Acetamidohexanamido)hexanoic Acid (Zinc Acexamate Impurity A CRS)


GMP Batch Release Testing of Zinc Acexamate Drug Substance per EP Monograph 1279

Quality control laboratories performing HPLC-related substances testing on zinc acexamate API must use Zinc Acexamate Impurity A CRS (CAS 97976-48-2) as the reference standard for identification and quantification of impurity A. The method requires application of the batch-specific stoichiometric conversion factor (0.8 for batch 2) to convert free acid peak area to zinc salt equivalent concentration [1]. The Chinese Pharmacopoeia method provides system suitability criteria: theoretical plates ≥ 2000, and acceptance limits of single impurity ≤ 2× control peak and total impurities ≤ 2.5× control peak [2]. Procurement of the correct EDQM reference standard (Z2000010, 50 mg) is mandatory for regulatory compliance in EP and ChP jurisdictions.

Method Development and Validation for ANDA/MAA Impurity Profiling

During analytical method development for zinc acexamate ANDA or MAA submissions, 6-(6-acetamidohexanamido)hexanoic acid serves as the primary impurity marker for method validation parameters including specificity, linearity, accuracy, and precision [1]. Its distinct retention characteristics (homodimer, MW 286.37, terminal acetyl cap) relative to the monomeric 6-aminohexanoic acid impurity (MW 131.17, limit NMT 0.2% by TLC) necessitate separate reference standards for each impurity [2]. The FDA UNII 99602SLO0R must be referenced in Module 3.2.S.3.2 of the CTD dossier [3].

Stability-Indicating Method and Forced Degradation Studies

The EDQM storage specification (+5°C ± 3°C, protected from light, single-use after opening) indicates that 6-(6-acetamidohexanamido)hexanoic acid has defined thermal and photolytic sensitivity [1]. This characteristic makes it a critical marker in stability-indicating HPLC methods for zinc acexamate, where any increase in impurity A peak area beyond the pharmacopoeial limit during accelerated or long-term stability studies may indicate product degradation [1][2]. Procurement must include verified cold-chain shipping documentation to ensure the reference standard has not been compromised during transit.

Cross-Pharmacopoeia Impurity Method Harmonization (EP, ChP)

For manufacturers supplying zinc acexamate to both European and Chinese markets, 6-(6-acetamidohexanamido)hexanoic acid is the common impurity marker recognized by both the European Pharmacopoeia (monograph 1279) and the Chinese Pharmacopoeia (2005 edition) [1][2]. While the EP uses the EDQM CRS with the defined stoichiometric conversion factor, the ChP method employs a 40 μg/mL control solution with area-based acceptance criteria [2]. Cross-referencing these methods requires the same certified reference standard to ensure method equivalency, making single-source procurement from EDQM the most efficient strategy for global regulatory compliance.

Quote Request

Request a Quote for 6-(6-Acetamidohexanamido)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.